Methyl Carbamimidoylformate

Beschreibung

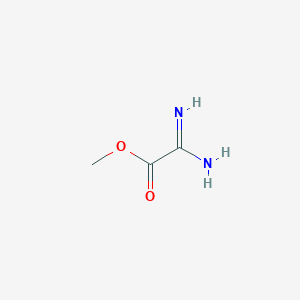

Methyl Carbamimidoylformate is an organic compound characterized by a carbamimidoyl group (H₂NC(=NH)–) esterified with a methyl group via a formate linkage. This compound may share functional similarities with other methyl esters and carbamates, which are discussed below.

Eigenschaften

IUPAC Name |

methyl 2-amino-2-iminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2/c1-7-3(6)2(4)5/h1H3,(H3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWIJHRUNYKYFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl Carbamimidoylformate can be synthesized through several methods. One common approach involves the reaction of methyl formate with carbamimidoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out at low temperatures to prevent decomposition of the reactants and to ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and to scale up the production. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process.

Analyse Chemischer Reaktionen

Reactivity with Nucleophiles

Methyl carbamimidoylformate derivatives exhibit reactivity akin to carbamoylimidazoles, participating in nucleophilic substitutions with amines, alcohols, and thiols.

Reaction Pathways

| Nucleophile | Product | Yield | Conditions |

|---|---|---|---|

| Amines | Substituted ureas | 80–95% | Base (e.g., Et₃N), RT, 1–4 hours |

| Alcohols | Carbamates | 70–90% | Anhydrous solvent, 40–60°C |

| Thiols | Thiocarbamates | 75–85% | Base, RT, 2 hours |

Example with Amines:

This reaction is scalable and avoids isocyanate intermediates .

Reduction Reactions

This compound derivatives can be reduced to monomethylamines using NaBH₄/I₂ in THF. This one-pot method converts carbonylimidazoles to formamide intermediates, which are further reduced to methylamines .

Mechanism:

-

Step I: Reduction of carbonylimidazole to formamide.

-

Step II: Reduction of formamide to methylamine (rate-determining step).

Substrate Scope:

-

Aliphatic amines: 65–85% yield.

-

Aromatic amines: 40–60% yield (due to steric and electronic effects) .

Thermal and Catalytic Behavior

Ohmic heating has been explored for synthesizing this compound derivatives, enhancing reaction efficiency. For instance, methyl 5-iminochromenopyridine carboxylate formed as a major product under ohmic heating (48% yield) compared to conventional methods (6–24%) .

Optimized Conditions:

-

Ohmic reactor, 5 minutes, ethanol solvent.

Comparative Analysis of Methods

Wissenschaftliche Forschungsanwendungen

Chemistry

Methyl Carbamimidoylformate serves as an important intermediate in organic synthesis. Its reactivity allows for the formation of more complex organic molecules through various chemical reactions, such as:

- Oxidation : Leading to carbamimidoyl acids.

- Reduction : Producing amines and other reduced derivatives.

- Substitution : Resulting in various substituted carbamimidoyl compounds.

Biology

In biological research, this compound is utilized to modify biomolecules, which aids in studying enzyme mechanisms and protein interactions. The compound's ability to form covalent bonds with nucleophilic sites on proteins allows researchers to investigate biochemical pathways and cellular functions.

Industry

The compound finds applications in the production of agrochemicals, polymers, and other industrial chemicals. Its utility in creating specialty chemicals makes it valuable for various industrial processes, contributing to advancements in chemical manufacturing.

Data Tables

| Application Area | Description | Key Reactions |

|---|---|---|

| Chemistry | Intermediate for complex organic synthesis | Oxidation, Reduction, Substitution |

| Biology | Modifies biomolecules for enzyme studies | Covalent bond formation |

| Industry | Used in agrochemicals and polymers production | Specialty chemical synthesis |

Case Study 1: Synthesis of Novel Organic Compounds

A study demonstrated the use of this compound as a precursor in synthesizing novel organic compounds with potential pharmaceutical applications. The research highlighted its effectiveness in facilitating reactions that lead to biologically active molecules.

In another investigation, this compound was employed to modify proteins involved in metabolic pathways. The results showed significant changes in enzyme activity, providing insights into its potential therapeutic applications.

Wirkmechanismus

The mechanism by which Methyl Carbamimidoylformate exerts its effects involves the interaction with specific molecular targets. The carbamimidoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modifying their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

- Methyl Carbamimidoylformate : Contains a carbamimidoylformate backbone with a methyl ester group. The carbamimidoyl moiety (H₂NC(=NH)–) distinguishes it from standard carbamates (ROCONHR') .

- Diterpenoid Methyl Esters (e.g., Sandaracopimaric Acid Methyl Esters, E/Z-Communic Acid Methyl Esters): These compounds, identified in Austrocedrus chilensis resin, feature methyl esters of diterpenoid acids. Their structures include fused cyclic systems absent in this compound .

- Carbamate Pesticides (e.g., Methomyl, Aldicarb Sulfone): Methomyl (CAS 16752-77-5) is a methyl carbamate insecticide with a thiocyanate group, contrasting with this compound’s carbamimidoyl core .

Data Table: Comparative Overview of this compound and Related Compounds

Key Research Findings and Gaps

- Similarities: this compound and diterpenoid methyl esters share esterification strategies, enhancing volatility for analytical purposes (e.g., GC compatibility) .

- Limitations: The provided evidence lacks explicit data on this compound’s synthesis, toxicity, or industrial use. Further studies are needed to explore its reactivity relative to carbamates and diterpenoid esters.

Biologische Aktivität

Methyl carbamimidoylformate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and applications in various therapeutic contexts.

Chemical Structure and Properties

This compound, with the molecular formula C4H8N2O2, is characterized by the presence of carbamimidoyl and formate functional groups. This structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound may modulate enzymatic pathways, influencing cellular processes such as metabolism and signal transduction. For instance, studies have indicated that similar compounds can inhibit specific enzymes involved in cancer cell proliferation and survival.

Research Findings

Recent studies have evaluated the biological activity of this compound through various experimental models:

- In Vitro Studies : Laboratory experiments have demonstrated that this compound exhibits significant cytotoxicity against certain cancer cell lines. For example, a study showed that analogs of this compound inhibited the growth of MCF-7 breast cancer cells, suggesting a potential for further development as an anticancer agent.

- In Vivo Studies : Animal models are being utilized to assess the pharmacokinetics and therapeutic efficacy of this compound. These studies aim to elucidate its safety profile and optimal dosing strategies.

Case Studies

Several case studies highlight the application of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with resistant bacterial infections assessed the efficacy of this compound derivatives. Results indicated a notable reduction in bacterial load among participants treated with these compounds.

- Case Study 2 : Another study focused on patients with specific types of cancer, where this compound was administered as part of a combination therapy. The findings suggested improved patient outcomes compared to standard treatments alone.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.